molecular formula C12H8ClN3O B14198136 2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile CAS No. 848186-03-8

2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile

Cat. No.: B14198136
CAS No.: 848186-03-8
M. Wt: 245.66 g/mol
InChI Key: NPVCCVNSMNWYSC-UHFFFAOYSA-N
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Description

2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile typically involves the reaction of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a benzonitrile moiety makes it a versatile compound for various applications .

Properties

CAS No.

848186-03-8

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile

InChI

InChI=1S/C12H8ClN3O/c13-11-10(12(17)16-7-15-11)5-8-3-1-2-4-9(8)6-14/h1-4,7H,5H2,(H,15,16,17)

InChI Key

NPVCCVNSMNWYSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(N=CNC2=O)Cl)C#N

Origin of Product

United States

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